
1,2-Propadiene, 1-(1-ethoxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propadiene, 1-(1-ethoxyethoxy)- is an organic compound with the molecular formula C7H12O2 It is a derivative of propadiene, featuring an ethoxyethoxy group attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1,2-Propadiene, 1-(1-ethoxyethoxy)- can be synthesized through a multi-step process. One common method involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is stirred and cooled in an ice-salt bath, followed by the addition of potassium carbonate to quench the reaction. The resulting product, 3-(1-ethoxyethoxy)-1-propyne, is then subjected to further reaction with potassium tert-butoxide under nitrogen atmosphere to yield 1-(1-ethoxyethoxy)-1,2-propadiene .
Industrial Production Methods
Industrial production methods for 1,2-Propadiene, 1-(1-ethoxyethoxy)- are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
化学反応の分析
Types of Reactions
1,2-Propadiene, 1-(1-ethoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
科学的研究の応用
1,2-Propadiene, 1-(1-ethoxyethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Propadiene, 1-(1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, forming intermediates that can interact with biological molecules or other chemical entities. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
1,2-Propadiene: The parent compound without the ethoxyethoxy group.
Propyne: An isomer of propadiene with a triple bond.
Allene: Another name for 1,2-propadiene, highlighting its cumulated double bonds.
Uniqueness
1,2-Propadiene, 1-(1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which imparts different chemical properties and reactivity compared to its parent compound and isomers. This functional group can influence the compound’s solubility, stability, and interaction with other molecules .
特性
CAS番号 |
20524-89-4 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h6-7H,1,5H2,2-3H3 |
InChIキー |
SURPMABZUKKSNC-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OC=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


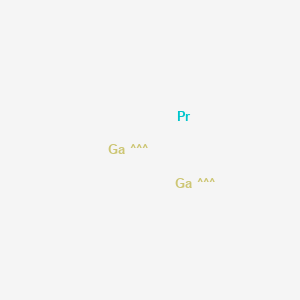
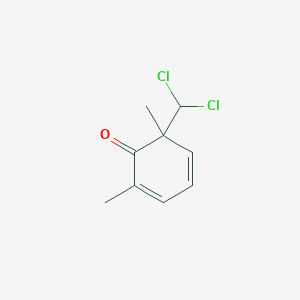
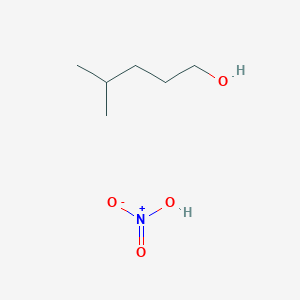
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
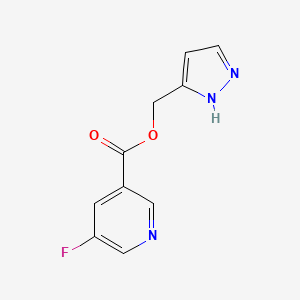
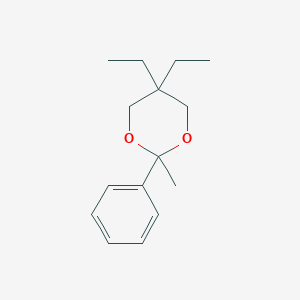
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
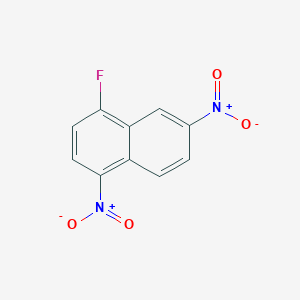

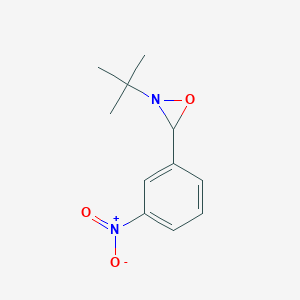

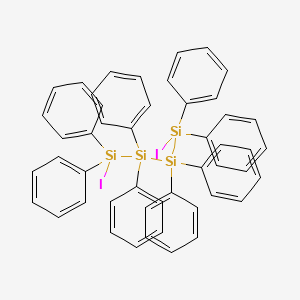
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
